2-Propen-1-one, 1-(2-furanyl)-2-methyl-

Descripción general

Descripción

2-Propen-1-one, 1-(2-furanyl)-2-methyl- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality chalcones.

Análisis De Reacciones Químicas

Types of Reactions

2-Propen-1-one, 1-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The furan chalcone derivatives, including 2-Propen-1-one, 1-(2-furanyl)-2-methyl-, have been extensively studied for their urease inhibitory properties. Urease is an enzyme linked to various pathological conditions, including kidney stones and certain infections.

Urease Inhibition Studies

Recent studies have demonstrated that furan chalcones exhibit significant urease inhibition:

- Active Compounds : Among the derivatives synthesized, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one showed an IC50 value of 16.13 ± 2.45 μM , making it a potent urease inhibitor compared to the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influenced the inhibitory activity, with dichloro substitutions enhancing efficacy .

Synthetic Methodologies

The synthesis of furan chalcones can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method allows for the rapid generation of furan chalcone derivatives with yields ranging from 85% to 92% , significantly improving efficiency over traditional methods .

- Claisen–Schmidt Condensation : This classical approach involves the reaction of substituted furan aldehydes with acetophenones to yield furan chalcones, showcasing the versatility of this compound in organic synthesis .

Biotransformation Applications

Biotransformation studies have revealed that yeast strains can effectively convert furan chalcones into more complex structures. For instance:

- Yeast Strain Utilization : Research indicated that specific yeast strains could biotransform 3-(2”-furyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one into desired products with yields exceeding 70% .

- Characterization Techniques : The products were characterized using NMR and chromatography techniques, confirming their structural integrity and potential for further applications .

Broader Biological Activities

Furan chalcones are not limited to urease inhibition; they also exhibit a range of biological activities:

- Antimicrobial Properties : Studies suggest that these compounds possess antibacterial and antiviral properties, making them candidates for further pharmacological development .

- Anti-inflammatory Effects : The anti-inflammatory potential of furan chalcones has been documented, indicating their utility in treating inflammatory diseases .

Data Tables

| Compound Name | IC50 Value (μM) | Biological Activity |

|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Urease Inhibitor |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | Urease Inhibitor |

| Thiourea | 21.25 ± 0.15 | Reference Drug |

Mecanismo De Acción

The mechanism of action of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The furan ring and propenone moiety play crucial roles in its binding affinity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Propen-1-one, 3-(2-furanyl)-1-phenyl-: Another chalcone with a phenyl ring instead of a methyl group.

1-(2-furanyl)-3-(2-phenoxyanilino)-2-propen-1-one: A chalcone derivative with an anilino group.

Uniqueness

2-Propen-1-one, 1-(2-furanyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-Propen-1-one, 1-(2-furanyl)-2-methyl- (commonly referred to as a furan chalcone) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article examines its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

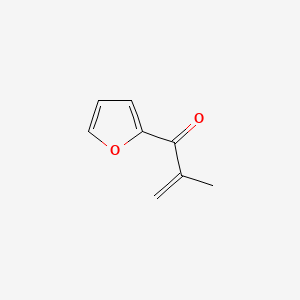

Chemical Structure and Properties

The chemical structure of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- includes a furan ring and a propenone moiety, which are crucial for its biological activity. The compound can be represented as follows:

Antimicrobial Activity

Research indicates that furan chalcones exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, one study highlighted the effectiveness of certain furan chalcones against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- has been evaluated through various assays. A notable study found that this compound significantly suppressed tumor necrosis factor-alpha (TNF-α) production in murine macrophages stimulated with lipopolysaccharides. The IC50 value was reported at approximately 14.6 mM . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

The anticancer properties of furan chalcones have garnered considerable attention. Recent investigations have demonstrated that 2-Propen-1-one, 1-(2-furanyl)-2-methyl- can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines such as MCF-7 and HepG2.

- Apoptosis Induction : Increased expression levels of apoptotic markers such as Caspase 3 and Caspase 9 were observed following treatment with the compound, indicating its potential as an anticancer agent .

The biological activity of 2-Propen-1-one, 1-(2-furanyl)-2-methyl- is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cancer progression and inflammation, thereby modulating various signaling pathways. The presence of electron-donating groups within its structure enhances its binding affinity to these targets .

Study on Urease Inhibition

A recent study focused on the urease inhibitory activity of furan chalcones, including 2-Propen-1-one, 1-(2-furanyl)-2-methyl-. The most active derivatives exhibited IC50 values ranging from 16.13 ± 2.45 µM to 18.75 ± 0.85 µM, outperforming the reference drug thiourea (IC50 = 21.25 ± 0.15 µM) . This suggests promising therapeutic applications for conditions related to urease activity.

Table: Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | 10 - 50 µg/mL |

| Anti-inflammatory | Suppression of TNF-α production | ~14.6 mM |

| Anticancer | Induction of apoptosis in cancer cell lines | Varies by cell line |

| Urease Inhibition | Inhibition potency against urease | 16.13 ± 2.45 µM (best) |

Propiedades

IUPAC Name |

1-(furan-2-yl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCHHYSIVLBULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178922 | |

| Record name | 2-Propen-1-one, 1-(2-furanyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24229-73-0 | |

| Record name | 2-Propen-1-one, 1-(2-furanyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024229730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(2-furanyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.